

## biological activity of NFAT Inhibitor-3

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Compound of Interest		
Compound Name:	NFAT Inhibitor-3	
Cat. No.:	B10824091	Get Quote

An In-Depth Technical Guide to the Biological Activity of NFAT Inhibitor-3

#### Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for integrating calcium signaling with gene expression programs that govern a wide array of cellular functions.[1] In the immune system, NFAT activation is a pivotal event in T-cell activation and the production of cytokines like Interleukin-2 (IL-2).[2][3] Dysregulation of the NFAT signaling pathway is implicated in various immune and inflammatory disorders, making it a significant target for therapeutic intervention.[3]

This document provides a technical overview of NFAT Activation Inhibitor III, a compound also known as INCA-6 and referenced by CAS number 3519-82-2.[4][5][6] It is a cell-permeable small molecule designed as a potent and selective inhibitor of the Calcineurin-NFAT signaling pathway.[4][5] This guide details its mechanism of action, quantitative biological activity, and representative experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

### **Mechanism of Action**

The activation of NFAT transcription factors is tightly regulated by the calcium-dependent phosphatase, calcineurin.[3][7] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. An increase in intracellular calcium concentration activates calcineurin, which then dephosphorylates NFAT.[3][7][8] This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it cooperates with other transcription factors to regulate target gene expression.[9][3]



NFAT Inhibitor-3 exerts its biological activity through a distinct mechanism compared to traditional immunosuppressants like Cyclosporin A (CsA) and FK506.[4] While CsA and FK506 inhibit the general phosphatase activity of calcineurin, NFAT Inhibitor-3 selectively disrupts the protein-protein interaction between calcineurin and NFAT.[4][5][10] It achieves this by binding with high affinity to the substrate recognition site on calcineurin, thereby preventing NFAT from docking and being dephosphorylated.[5] This targeted disruption blocks the nuclear import of NFAT and the subsequent induction of cytokine mRNAs without affecting other calcineurin-dependent signaling pathways.[4][10][11]

## **Quantitative Biological Activity**

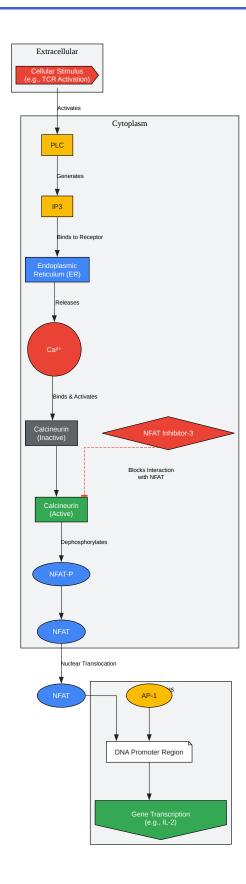
The biological activity of **NFAT Inhibitor-3** has been characterized by several key quantitative parameters. These values highlight its potency and specificity as a research tool for dissecting the NFAT signaling pathway.

Parameter	Value	Cell Line <i>l</i> System	Description	Source
Binding Affinity (Kd)	800 nM	In vitro	Dissociation constant for the binding of the inhibitor to calcineurin.	[4][5]
Effective Concentration	~40 μM	C1.7W2 T cells	Concentration required to block the nuclear import of NFAT.	[4]

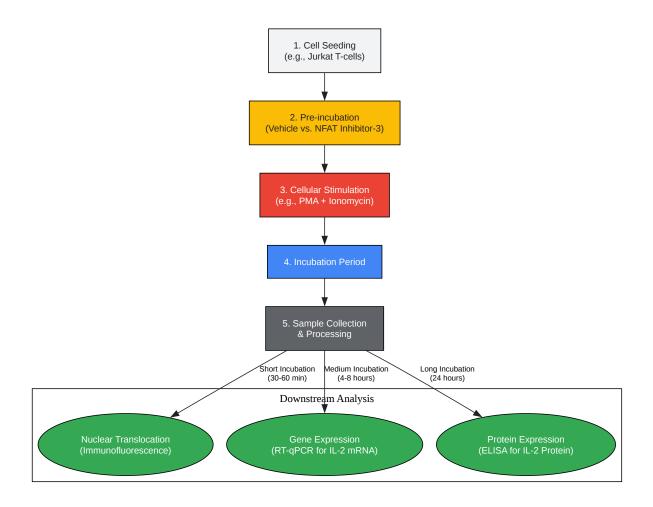
## **NFAT Signaling Pathway and Inhibitor Action**

The following diagram illustrates the core Calcineurin-NFAT signaling cascade and the specific point of intervention for **NFAT Inhibitor-3**.









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